2-(3,4,5-Trifluorophenyl)pyrrolidine
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Overview
Description
2-(3,4,5-Trifluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)pyrrolidine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process may involve multiple steps, including purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trifluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3,4,5-Trifluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
- 2-(3,4-Difluorophenyl)pyrrolidine
- 2-(3,5-Difluorophenyl)pyrrolidine
- 2-(4-Fluorophenyl)pyrrolidine
These compounds share similar structural features but differ in the number and position of fluorine atoms on the phenyl ring. The presence of three fluorine atoms in this compound makes it unique and may influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-7-4-6(5-8(12)10(7)13)9-2-1-3-14-9/h4-5,9,14H,1-3H2 |
InChI Key |
WJYATPBNENPTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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